Iroxanadine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

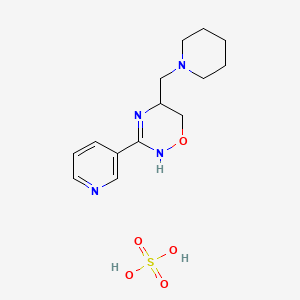

2D Structure

3D Structure of Parent

Properties

CAS No. |

276690-61-0 |

|---|---|

Molecular Formula |

C14H22N4O5S |

Molecular Weight |

358.42 g/mol |

IUPAC Name |

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid |

InChI |

InChI=1S/C14H20N4O.H2O4S/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;1-5(2,3)4/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);(H2,1,2,3,4) |

InChI Key |

KRDJXQILWJDTAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Iroxanadine Sulfate in Endothelial Cells

Introduction

Iroxanadine sulfate, also known as BRX-235, is a vasculoprotective compound that has demonstrated a significant cytoprotective effect on endothelial cells, particularly under conditions of ischemia/reperfusion stress.[1] Research into its mechanism of action has revealed a dual pathway dependent on the timing of its administration relative to the hypoxic event. This guide provides a detailed overview of the molecular pathways influenced by this compound in endothelial cells, based on the available scientific literature.

Data Presentation: Quantitative Effects of this compound

The primary quantitative effect of this compound is the significant reduction of caspase-dependent apoptosis in endothelial cells subjected to hypoxia/reoxygenation.

| Parameter | Concentration | Timing of Administration | Observed Effect | Inhibitors |

| Caspase-dependent Apoptosis | 0.1–1 µM | Pre-hypoxia | Significant reduction | Quercetin sensitive |

| Caspase-dependent Apoptosis | 0.1–1 µM | Post-hypoxia (at start of reoxygenation) | Significant reduction | SB202190 & SB203580 sensitive |

This table summarizes the key quantitative findings on the effects of this compound on endothelial cell apoptosis.

Core Mechanisms of Action

This compound's protective effects on endothelial cells are mediated by two distinct signaling pathways, contingent on whether the drug is administered before or after the hypoxic stress.

Pre-Hypoxic Administration: Heat Shock Protein (Hsp) Accumulation

Post-Hypoxic Administration: p38 Kinase Activation

In a scenario more akin to therapeutic intervention following an ischemic event, when this compound is administered at the onset of reoxygenation, its cytoprotective effect is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] The p38 MAPK signaling cascade is a crucial regulator of cellular responses to stress, inflammation, and apoptosis.[2] In this context, this compound-induced activation of p38 kinase leads to the inhibition of the apoptotic machinery. This mechanism is strongly inhibited by SB202190 and SB203580, which are specific inhibitors of p38 MAPK, confirming the central role of this kinase in the post-hypoxic protective effect of this compound.

Experimental Protocols

The following are the key experimental methodologies used to elucidate the mechanism of action of this compound in endothelial cells.

Cell Culture and Hypoxia/Reoxygenation Model

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were used as the in vitro model system.

-

Hypoxia Induction: To mimic ischemic conditions, cultured HUVECs were subjected to a hypoxic environment.

-

Reoxygenation: Following the hypoxic period, the cells were returned to normoxic conditions to simulate reperfusion, during which apoptosis was monitored.

Drug and Inhibitor Treatments

-

This compound Administration: this compound (BRX-235) was added to the culture medium at concentrations ranging from 0.1 to 1 µM.

-

Timing of Administration:

-

Pre-hypoxic: The drug was added to the culture medium prior to the induction of hypoxia.

-

Post-hypoxic: The drug was added at the beginning of the reoxygenation phase.

-

-

Inhibitor Studies:

-

Quercetin: Used to inhibit the synthesis of heat shock proteins to investigate the pre-hypoxic mechanism.

-

SB202190 and SB203580: Specific inhibitors of p38 kinase were used to probe the post-hypoxic signaling pathway.

-

Apoptosis and Caspase Activation Assays

-

Apoptosis Monitoring: The extent of apoptosis in the reoxygenated endothelial cells was monitored to assess the cytoprotective effects of this compound.

-

Caspase Activation: The activation of caspases, which are key executioner enzymes in the apoptotic cascade, was measured to confirm the involvement of caspase-dependent apoptosis.

Conclusion

The mechanism of action of this compound in endothelial cells is a targeted, stress-dependent process aimed at inhibiting apoptosis induced by ischemia/reperfusion. Its ability to act through two distinct pathways—enhancing Hsp accumulation when present before stress and activating p38 kinase when applied after—highlights its potential as a versatile vasculoprotective agent. Further research is warranted to explore the downstream effectors of the p38 pathway and the specific heat shock proteins involved, which could provide deeper insights into its therapeutic applications for ischemic vascular diseases.

References

Iroxanadine Sulfate: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine sulfate, designated as BRX-235, is a cardioprotective agent synthesized by the Hungarian pharmaceutical company Biorex. This technical guide provides a comprehensive overview of the available information regarding its discovery, a plausible synthesis pathway for its core structure, and its mechanism of action involving the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Due to the limited publicly available data, this document consolidates information from scientific literature on analogous structures to propose a likely synthetic route and mechanism.

Discovery and Development

Iroxanadine was developed by Biorex, a research and development company based in Hungary. It is identified as a novel small molecule with potential as a cardioprotective agent. Specific details regarding the timeline of its discovery and the individual researchers involved are not extensively documented in publicly accessible records. The compound is chemically known as 5,6-dihydro-5-(1-piperidinylmethyl)-3-(3-pyridinyl)-2H-1,2,4-oxadiazine, and its sulfate salt is the form that has been noted.

Compound Identification:

| Identifier | Value |

| Common Name | Iroxanadine |

| Code | BRX-235 |

| Chemical Name | 5,6-dihydro-5-(1-piperidinylmethyl)-3-(3-pyridinyl)-2H-1,2,4-oxadiazine |

| Molecular Formula | C₁₄H₂₀N₄O |

| Molecular Weight | 260.34 g/mol |

Plausible Synthesis Pathway

While a specific patent detailing the synthesis of this compound has not been identified in the public domain, the synthesis of its core scaffold, the 5,6-dihydro-[1][2]oxadiazine ring, has been described in the scientific literature. A plausible synthetic approach can be extrapolated from these general methods. One such versatile method involves the condensation of a diamine with an imidate.

The following diagram illustrates a potential synthetic workflow for the core structure of Iroxanadine.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general synthetic methods for similar compounds. These would require optimization for the specific synthesis of Iroxanadine.

Step 1: Formation of Glycidyl ether of 3-Pyridinecarboximidamide To a solution of 3-pyridinecarboximidamide in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, epichlorohydrin is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

Step 2: Cyclization to form the 1,2,4-Oxadiazine Ring The intermediate from Step 1 is treated with a base, such as potassium tert-butoxide, in a polar aprotic solvent like THF. The reaction is heated to facilitate the intramolecular cyclization to form the 5-(hydroxymethyl)-5,6-dihydro-3-(3-pyridinyl)-2H-1,2,4-oxadiazine.

Step 3: Functionalization of the Hydroxymethyl Group The hydroxyl group of the cyclized intermediate is first converted to a good leaving group, for instance, by reacting with thionyl chloride (SOCl₂) to form the corresponding chloride. This chlorinated intermediate is then subjected to a nucleophilic substitution reaction with piperidine to yield the Iroxanadine base.

Step 4: Salt Formation The synthesized Iroxanadine base is dissolved in a suitable organic solvent, such as ethanol or isopropanol, and a stoichiometric amount of sulfuric acid is added. The resulting this compound salt precipitates and can be collected by filtration, washed, and dried.

Quantitative Data (Illustrative)

| Step | Product | Yield (%) | Purity (%) |

| 1 | Glycidyl ether of 3-Pyridinecarboximidamide | 70-80 | >95 (crude) |

| 2 | 5-(hydroxymethyl)-5,6-dihydro-3-(3-pyridinyl)-2H-1,2,4-oxadiazine | 60-70 | >98 (after chromatography) |

| 3 | Iroxanadine (Base) | 75-85 | >99 (after purification) |

| 4 | This compound | >90 | >99.5 (pharmaceutical grade) |

| Note: The data in this table is illustrative and based on typical yields for analogous reactions. Actual yields would need to be determined experimentally. |

Mechanism of Action: p38 MAPK Signaling Pathway

Iroxanadine is reported to exert its cardioprotective effects through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines, playing a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.

The precise molecular interaction of Iroxanadine with the p38 MAPK pathway has not been fully elucidated in the available literature. However, it is known to induce the phosphorylation of p38 stress-activated protein kinase (SAPK). This phosphorylation event is a key activation step in the pathway.

The following diagram illustrates the general p38 MAPK signaling cascade and the likely point of action for Iroxanadine.

Preclinical and Clinical Data

There is a notable absence of publicly available data from preclinical or clinical trials for Iroxanadine (BRX-235). This lack of information makes it difficult to assess its efficacy, safety profile, and therapeutic potential in a clinical setting.

Conclusion

This compound is a novel cardioprotective agent developed by Biorex. While its discovery and development are not extensively detailed in the public domain, its chemical structure and proposed mechanism of action via the p38 MAPK pathway provide a foundation for further investigation. The synthesis of its core 5,6-dihydro-oxadiazine structure is achievable through established chemical methodologies. However, the lack of specific experimental protocols, quantitative data, and preclinical or clinical trial results highlights the need for further research to fully characterize this promising compound and validate its therapeutic potential. Researchers interested in this molecule would need to undertake de novo synthesis and a full preclinical development program to explore its utility.

References

Iroxanadine Sulfate: A Dual Activator of p38 Kinase and Heat Shock Proteins for Vascular Protection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iroxanadine sulfate, a novel vasculoprotective agent, has demonstrated significant potential in mitigating cellular damage associated with ischemia/reperfusion injury. This technical guide delves into the core mechanism of this compound, elucidating its dual role as an activator of both the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the expression of heat shock proteins (HSPs). By presenting a comprehensive overview of the experimental evidence, detailed methodologies, and the underlying signaling cascades, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's mode of action and its therapeutic promise in vascular diseases.

Introduction

Endothelial cell injury and subsequent apoptosis are critical events in the pathogenesis of various vascular diseases, including atherosclerosis and complications arising from ischemia/reperfusion. This compound (also known as BRX-235) has emerged as a promising small molecule with cytoprotective properties in the vascular endothelium.[1] Its mechanism of action is unique, targeting two crucial cellular stress-response pathways: the p38 MAPK pathway and the heat shock response. This dual activation provides a multi-faceted approach to cellular protection, making this compound a compelling candidate for further investigation and therapeutic development.

Core Mechanism of Action: Dual Activation of p38 Kinase and HSPs

This compound's protective effects on endothelial cells are primarily attributed to its ability to modulate two distinct but interconnected signaling pathways.

Activation of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli and cellular stresses.[1] Activation of p38 MAPK can lead to diverse cellular outcomes, including apoptosis, inflammation, and, in some contexts, cell survival. Research indicates that the post-hypoxic administration of this compound leads to the activation of p38 kinase in reoxygenated endothelial cells.[1] This activation is associated with a significant reduction in caspase-dependent apoptosis, suggesting a pro-survival role for p38 MAPK activation in this specific context.[1] The protective effect is abrogated by the presence of p38 MAPK inhibitors, such as SB202190 and SB203580, confirming the pathway's critical involvement.[1]

Enhancement of Heat Shock Protein (HSP) Expression

Heat shock proteins are a family of molecular chaperones that play a vital role in maintaining protein homeostasis, particularly under conditions of cellular stress. They assist in the proper folding of nascent polypeptides, refolding of misfolded proteins, and targeting of irreversibly damaged proteins for degradation. Pre-treatment of endothelial cells with this compound prior to hypoxic stress enhances the accumulation of HSPs. This pre-conditioning effect is linked to the observed cytoprotection, which is sensitive to quercetin, an agent known to interfere with the heat shock response. This suggests that this compound primes the cells for stress by bolstering their chaperone capacity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its evaluation.

Quantitative Data

The primary quantitative data available from published research focuses on the reduction of apoptosis in endothelial cells following hypoxia/reoxygenation.

| Treatment Condition | This compound Concentration (µM) | Apoptosis Reduction (relative to control) | Statistical Significance |

| Post-hypoxic administration | 0.1 | Significant reduction in caspase-dependent apoptosis | p < 0.05 |

| Post-hypoxic administration | 1.0 | Significant reduction in caspase-dependent apoptosis | p < 0.05 |

| Pre-hypoxic administration | 0.1 | Significant reduction in caspase-dependent apoptosis | p < 0.05 |

| Pre-hypoxic administration | 1.0 | Significant reduction in caspase-dependent apoptosis | p < 0.05 |

Note: The exact percentage of apoptosis reduction is not consistently reported across all studies. The data presented here is a qualitative summary of the findings from Kabakov et al. (2004).

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the effects of this compound. These protocols are based on standard laboratory practices and the descriptions provided in the relevant literature.

Cell Culture and Hypoxia/Reoxygenation Model

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Hypoxia Induction: To mimic ischemic conditions, cultured HUVECs are placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a period of 4-6 hours. The culture medium is replaced with a glucose- and serum-free medium to simulate nutrient deprivation.

-

Reoxygenation: Following the hypoxic period, the cells are returned to a normoxic environment (95% air, 5% CO2) and incubated in complete culture medium. This simulates the reperfusion phase.

Western Blot Analysis for p38 Phosphorylation and HSP Expression

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated p38 MAPK (Thr180/Tyr182), total p38 MAPK, HSP70, HSP90, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.

Caspase-3 Activity Assay

-

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Procedure: Following treatment, cells are lysed, and the cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate). The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which can be quantified using a spectrophotometer or fluorometer, respectively. The results are normalized to the total protein concentration of the lysate.

Conclusion and Future Directions

This compound presents a compelling therapeutic strategy for vascular protection through its unique dual activation of the p38 MAPK and HSP signaling pathways. The available evidence strongly suggests its potential in mitigating the detrimental effects of ischemia/reperfusion injury in endothelial cells.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and its targets within the p38 and HSP pathways.

-

Conducting in-depth quantitative proteomics and transcriptomics to identify the full spectrum of downstream effectors modulated by this compound.

-

Performing preclinical in vivo studies in relevant animal models of vascular disease to validate the therapeutic efficacy and safety profile of this compound.

This in-depth technical guide provides a solid foundation for understanding the core mechanisms of this compound, paving the way for further research and development of this promising vasculoprotective agent.

References

Unraveling the Cardioprotective Potential of Iroxanadine Sulfate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iroxanadine sulfate, a novel small molecule compound, has emerged as a promising candidate in early-stage research for its potential cardioprotective effects. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of its mechanism of action, focusing on its role in critical signaling pathways that mitigate cardiac injury. The primary focus of this document is to present the quantitative data from foundational studies, detail the experimental methodologies employed, and visualize the complex biological processes involved.

Core Mechanism of Action: A Multi-pronged Approach to Cardioprotection

Early research suggests that this compound exerts its cardioprotective effects through a multi-faceted mechanism, primarily centered on the modulation of cellular stress responses, inhibition of apoptosis, and promotion of endothelial cell function. The core of its action appears to lie in the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the subsequent downstream effects on heat shock proteins (HSPs) and protein kinase C (PKC).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Iroxanadine (also referred to as BRX-235 in seminal research). These data highlight its efficacy in protecting endothelial cells from ischemia-reperfusion injury.

Table 1: Effect of Iroxanadine (BRX-235) on Hypoxia/Reoxygenation-Induced Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs)

| Treatment Group | Concentration (µM) | Apoptotic Cells (%) | Reduction in Apoptosis (%) |

| Control (Hypoxia/Reoxygenation) | - | 100 (baseline) | - |

| Iroxanadine (Pre-hypoxia) | 0.1 | Not specified | Significant |

| Iroxanadine (Pre-hypoxia) | 1 | Not specified | Significant |

| Iroxanadine (Post-hypoxia) | 0.1 | Not specified | Significant |

| Iroxanadine (Post-hypoxia) | 1 | Not specified | Significant |

Note: Specific percentages were not available in the accessed literature, but the effect was consistently reported as significant.

Table 2: Modulation of Key Signaling Molecules by Iroxanadine (BRX-235) in Endothelial Cells

| Signaling Molecule | Effect of Iroxanadine |

| p38 SAPK | Increased phosphorylation (Activation) |

| Heat Shock Proteins (HSPs) | Enhanced accumulation |

| Protein Kinase C (PKC) | Translocation to membranes |

| Caspase-3 | Reduced activation |

| Caspase-9 | Reduced activation |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of Iroxanadine's cardioprotective effects.

Endothelial Cell Culture and Hypoxia/Reoxygenation Model

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in standard endothelial growth medium.

-

Hypoxia Induction: To mimic ischemic conditions, cultured HUVECs were subjected to a hypoxic environment. This was achieved by placing the cell cultures in a specialized chamber with a controlled atmosphere containing a low oxygen concentration (e.g., <1% O2), typically for a period of 4 to 6 hours.

-

Reoxygenation: Following the hypoxic period, cells were returned to a normoxic environment (standard cell culture incubator with ~21% O2) to simulate reperfusion. This reoxygenation phase typically lasted for 12 to 24 hours.

-

Iroxanadine Treatment: Iroxanadine (BRX-235) was added to the culture medium at concentrations ranging from 0.1 to 1 µM, either before the hypoxic period (pre-hypoxia) or at the beginning of the reoxygenation phase (post-hypoxia).

Assessment of Apoptosis

-

Method: Apoptosis was quantified using methods to detect caspase activation.

-

Caspase Activity Assays: The activity of key apoptotic enzymes, caspase-3 and caspase-9, was measured. This is typically done using fluorometric or colorimetric assays that detect the cleavage of a specific substrate by the active caspase enzyme. Cell lysates from the different treatment groups were incubated with the caspase substrate, and the resulting signal was measured using a microplate reader.

-

Data Analysis: The reduction in caspase activity in the Iroxanadine-treated groups was compared to the control group that underwent hypoxia/reoxygenation without the drug.

Western Blot Analysis for Signaling Protein Activation

-

Objective: To determine the effect of Iroxanadine on the phosphorylation state of p38 SAPK and the accumulation of HSPs.

-

Procedure:

-

HUVECs were treated as described in the hypoxia/reoxygenation protocol.

-

Cells were lysed, and total protein was extracted.

-

Protein concentrations were determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were blocked and then incubated with primary antibodies specific for the phosphorylated form of p38 MAPK and total p38 MAPK, as well as antibodies for specific HSPs (e.g., HSP70, HSP27).

-

After washing, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands was quantified using densitometry software.

-

Protein Kinase C (PKC) Translocation Assay

-

Objective: To assess the effect of Iroxanadine on the activation of PKC, which is indicated by its translocation from the cytosol to cellular membranes.

-

Procedure:

-

Endothelial cells were treated with Iroxanadine.

-

Cells were fractionated to separate the cytosolic and membrane-bound proteins.

-

The protein content of each fraction was analyzed by Western blotting using antibodies specific for different PKC isoforms.

-

An increase in the amount of a specific PKC isoform in the membrane fraction compared to the cytosolic fraction in Iroxanadine-treated cells indicates PKC translocation and activation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of Iroxanadine and the experimental workflows used in its preclinical evaluation.

Caption: Proposed signaling pathway of this compound in cardioprotection.

In Vitro Analysis of p38 SAPK Phosphorylation: A Technical Guide for Evaluating Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation.[1][2][3] Consequently, it has emerged as a significant target for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the in vitro methodologies employed to investigate the effects of novel compounds, such as Iroxanadine sulfate, on the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK). While specific data on the direct effects of this compound on p38 SAPK phosphorylation are not currently available in the public domain, this document outlines the established experimental frameworks, data presentation standards, and visualization of signaling pathways and workflows that are fundamental to such an investigation.

Introduction to p38 SAPK Signaling

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, osmotic shock, and other environmental stresses.[1][4] Activation of this pathway involves a series of phosphorylation events, culminating in the dual phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182. This activated, phosphorylated p38 (p-p38) then translocates to the nucleus where it phosphorylates and activates various transcription factors, such as ATF2, ELK-1, and MEF2C, leading to the transcription of genes involved in inflammation and apoptosis.

Given its central role in the inflammatory process, the inhibition of p38 SAPK phosphorylation presents a promising strategy for the development of novel anti-inflammatory therapeutics.

Experimental Protocols for Assessing p38 SAPK Phosphorylation

The following section details standardized in vitro protocols that can be adapted to evaluate the effect of a test compound, herein exemplified by "Compound X" (representing this compound), on p38 SAPK phosphorylation.

Cell Culture and Treatment

A variety of cell lines are suitable for studying p38 MAPK signaling, including macrophage-like cell lines (e.g., RAW 264.7, THP-1), human embryonic kidney cells (HEK293), and HeLa cells. The choice of cell line should be guided by the specific research question.

Protocol:

-

Cell Seeding: Plate the chosen cells in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that will result in 70-80% confluency at the time of the experiment.

-

Cell Starvation (Optional): Prior to stimulation, cells may be serum-starved for 4-24 hours to reduce basal levels of p38 phosphorylation.

-

Pre-treatment with Compound X: Incubate the cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 1-2 hours). A vehicle control (e.g., DMSO) should be included.

-

Stimulation: Induce p38 phosphorylation by treating the cells with a known activator, such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), anisomycin, or sorbitol. An unstimulated control group should also be included.

-

Cell Lysis: Following stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of p38.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.

Quantification of p38 SAPK Phosphorylation

Several methods can be employed to quantify the levels of phosphorylated p38.

Protocol:

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize the p-p38 signal to the total amount of p38 protein. Densitometric analysis is used to quantify the band intensities.

Protocol:

-

Coating: Coat a 96-well plate with a capture antibody specific for total p38 MAPK.

-

Sample Addition: Add cell lysates to the wells and incubate to allow the capture antibody to bind to p38.

-

Detection:

-

Add a detection antibody specific for phosphorylated p38 MAPK.

-

Add an HRP-conjugated secondary antibody.

-

Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.

-

-

Standard Curve: Generate a standard curve using known concentrations of a positive control to quantify the amount of p-p38 in the samples.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of Compound X on LPS-Induced p38 SAPK Phosphorylation in RAW 264.7 Macrophages (Western Blot Analysis)

| Treatment | Compound X (µM) | p-p38/Total p38 Ratio (Normalized to Vehicle Control) | % Inhibition of Phosphorylation |

| Vehicle Control | 0 | 1.00 ± 0.12 | 0% |

| LPS (1 µg/mL) | 0 | 8.54 ± 0.78 | - |

| LPS + Compound X | 0.1 | 7.98 ± 0.65 | 6.5% |

| LPS + Compound X | 1 | 5.43 ± 0.49 | 36.4% |

| LPS + Compound X | 10 | 2.11 ± 0.23 | 75.3% |

| LPS + Compound X | 100 | 0.95 ± 0.15 | 88.9% |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: IC50 of Compound X on p38 SAPK Phosphorylation (ELISA)

| Cell Line | Stimulant | IC50 (µM) |

| THP-1 | TNF-α (20 ng/mL) | 8.7 |

| HEK293 | Anisomycin (10 µg/mL) | 12.3 |

Visualization of Pathways and Workflows

Graphical representations are essential for illustrating complex biological pathways and experimental procedures.

Caption: p38 SAPK Signaling Pathway.

Caption: Experimental Workflow for p38 Phosphorylation Assay.

Conclusion

The methodologies outlined in this guide provide a robust framework for the in vitro evaluation of novel compounds, such as this compound, as potential modulators of p38 SAPK phosphorylation. Through the systematic application of these protocols, researchers can generate high-quality, reproducible data to inform drug discovery and development efforts targeting inflammatory and stress-related diseases. The clear presentation of quantitative data and the visualization of complex biological processes are paramount for the effective communication and interpretation of research findings in this critical area of study.

References

- 1. The p38 SAPK is recruited to chromatin via its interaction with transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Signaling and Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Signaling and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p38 SAPK Is Recruited to Chromatin via Its Interaction with Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in Endothelial Cell Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial cells are critical regulators of vascular homeostasis, and their dysfunction is a key factor in the pathogenesis of numerous cardiovascular diseases. Hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) inhibitors, a class of drugs that stabilize HIF-α subunits, are emerging as significant modulators of endothelial cell function. While direct research on Iroxanadine sulfate is limited, extensive studies on Roxadustat (FG-4592), a prominent HIF-PH inhibitor, provide a strong framework for understanding the role of this drug class in endothelial cell homeostasis. This technical guide synthesizes the current knowledge on the effects of HIF-PH inhibitors on endothelial cells, focusing on the mechanisms of action, key signaling pathways, and detailed experimental protocols to facilitate further research in this area.

Introduction

The vascular endothelium is a dynamic interface that plays a pivotal role in regulating blood vessel tone, inflammation, and coagulation. Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, increased oxidative stress, and a pro-inflammatory state, is an early event in the development of atherosclerosis and other vascular pathologies.[1] Hypoxia-inducible factors (HIFs) are transcription factors that orchestrate the cellular response to low oxygen conditions. Under normoxic conditions, the alpha subunits of HIFs (HIF-α) are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and proteasomal degradation.[2] HIF-PH inhibitors, such as this compound and Roxadustat, block this hydroxylation, leading to the stabilization and accumulation of HIF-α, even in the presence of normal oxygen levels. This activation of the HIF pathway in endothelial cells triggers a cascade of downstream events that profoundly impact their function and contribute to the maintenance of vascular homeostasis.

Mechanism of Action in Endothelial Cells

The primary mechanism of action of HIF-PH inhibitors in endothelial cells is the stabilization of HIF-α, predominantly HIF-1α and HIF-2α. This leads to the transcription of a wide array of genes that modulate endothelial cell function.

Upregulation of Pro-Angiogenic Factors

A key consequence of HIF-1α stabilization is the increased expression of vascular endothelial growth factor (VEGF).[3] VEGF is a potent mitogen for endothelial cells, promoting their proliferation, migration, and tube formation, all critical steps in angiogenesis.[3] Studies have shown that Roxadustat promotes the angiogenic activity of human umbilical vein endothelial cells (HUVECs) through the upregulation of the HIF-1α/VEGF/VEGFR2 signaling pathway.[3]

Enhancement of Nitric Oxide Bioavailability

HIF-1α stabilization also leads to the upregulation of endothelial nitric oxide synthase (eNOS). eNOS is the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule that mediates vasodilation, inhibits platelet aggregation, and reduces inflammation. Roxadustat has been shown to upregulate both total and phosphorylated eNOS in vascular endothelial cells.

Attenuation of Oxidative Stress

HIF-1α can modulate the cellular redox state. While the relationship between HIF and reactive oxygen species (ROS) is complex, some studies suggest that HIF-1α activation can lead to the expression of antioxidant genes. For instance, Roxadustat has been shown to protect cardiomyocytes from doxorubicin-induced ROS production, in part through the upregulation of SOD2. In vascular smooth muscle cells, Roxadustat prevented angiotensin II-induced oxidative stress.

Modulation of Inflammatory Responses

The effect of HIF stabilization on inflammation is context-dependent. Some studies indicate that HIF-1α can have anti-inflammatory effects by downregulating pro-inflammatory cytokines. For example, in a rat model of random skin flaps, Roxadustat treatment was associated with decreased levels of IL-6, IL-1β, and TNF-α.

Quantitative Data on Endothelial Cell Responses

The following tables summarize quantitative data from various studies on the effects of Roxadustat on endothelial and related cells.

Table 1: Effect of Roxadustat on Protein Expression in Endothelial and Vascular Cells

| Protein | Cell Type/Model | Treatment | Fold Change/Observation | Citation |

| HIF-1α | Mouse Aortas | Roxadustat | Enhanced protein levels | |

| eNOS | Mouse Aortas | Roxadustat | Enhanced protein levels | |

| Phosphorylated eNOS | Mouse Aortas | Roxadustat | Enhanced protein levels | |

| VEGF | Rat Skin Flaps | Roxadustat (High Dose) | Significantly higher expression vs. control | |

| HIF-1α | Rat Skin Flaps | Roxadustat (High Dose) | Significantly higher expression vs. control | |

| AGTR1 | Mouse Aortas | Roxadustat | Lowered expression | |

| AGTR2 | Mouse Aortas | Roxadustat | Enhanced expression |

Table 2: Effect of Roxadustat on Markers of Oxidative Stress and Inflammation

| Marker | Model System | Treatment | Observation | Citation |

| Thiobarbituric acid reactive substances (TBARs) | Mouse Blood and Urine | Roxadustat | Diminished levels | |

| Superoxide Dismutase (SOD) | Rat Skin Flaps | Roxadustat | Increased activity | |

| Malondialdehyde (MDA) | Rat Skin Flaps | Roxadustat | Decreased content | |

| IL-6, IL-1β, TNF-α | Rat Skin Flaps | Roxadustat | Decreased expression |

Key Signaling Pathways

The effects of HIF-PH inhibitors on endothelial cell homeostasis are mediated by a complex interplay of signaling pathways.

The HIF-1α/VEGF Signaling Pathway

This is the central pathway activated by HIF-PH inhibitors in endothelial cells. Stabilized HIF-1α binds to hypoxia-response elements (HREs) in the promoter region of the VEGF gene, leading to increased VEGF transcription and secretion. VEGF then acts in an autocrine and paracrine manner, binding to its receptor VEGFR2 on endothelial cells and activating downstream signaling cascades that promote cell survival, proliferation, and migration.

Connection to Other Pathways

The HIF pathway does not operate in isolation. There is evidence of crosstalk with other critical signaling pathways in endothelial cells:

-

PI3K/Akt Pathway: VEGF, a downstream target of HIF-1α, is a known activator of the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.

-

NF-κB Pathway: There is a complex interplay between HIF-1α and the pro-inflammatory transcription factor NF-κB. In some contexts, HIF-1α can modulate NF-κB activity, potentially contributing to the anti-inflammatory effects observed with Roxadustat.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of HIF-PH inhibitors on endothelial cells.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function.

-

Culture Medium: Culture HUVECs in a suitable endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors and 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.

-

Roxadustat Preparation: Prepare a stock solution of Roxadustat in DMSO (e.g., 10-100 mM) and store at -20°C.

-

Treatment: Dilute the Roxadustat stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM, 20 µM, 50 µM). Ensure the final DMSO concentration is low (≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate cells with Roxadustat for the desired duration (e.g., 24, 48, or 72 hours).

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) in Laemmli sample buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-HIF-1α, anti-VEGF, anti-eNOS, anti-phospho-eNOS) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect protein bands using a chemiluminescence substrate and an imaging system.

Endothelial Cell Tube Formation Assay

-

Plate Coating: Thaw Matrigel on ice and coat a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in a small volume of assay medium. Seed 1-1.5 x 10⁴ cells per well onto the Matrigel-coated plate.

-

Treatment: Add Roxadustat or vehicle control to the respective wells.

-

Incubation: Incubate the plate at 37°C for 4-16 hours.

-

Visualization and Quantification: Observe tube formation under a microscope. The extent of tube formation can be quantified by measuring the total tube length, number of junctions, and number of branches using image analysis software.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Seeding and Treatment: Seed endothelial cells in a 96-well black plate and treat with Roxadustat and/or an oxidative stressor (e.g., Angiotensin II).

-

Probe Loading: After treatment, wash the cells and incubate them with a fluorescent ROS probe (e.g., DCFH-DA) in the dark at 37°C for 30 minutes.

-

Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Conclusion

HIF-PH inhibitors, exemplified by the extensive research on Roxadustat, play a multifaceted role in maintaining endothelial cell homeostasis. By stabilizing HIF-α, these compounds trigger a cascade of events that promote angiogenesis, enhance nitric oxide bioavailability, and can modulate oxidative stress and inflammation. These effects have significant therapeutic potential for a range of cardiovascular diseases characterized by endothelial dysfunction. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms by which this promising class of drugs impacts the vascular endothelium. Further research is warranted to fully elucidate the long-term effects and therapeutic applications of HIF-PH inhibitors in cardiovascular medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. JCI Insight - Roxadustat prevents Ang II hypertension by targeting angiotensin receptors and eNOS [insight.jci.org]

- 3. Roxadustat promotes angiogenesis through HIF-1α/VEGF/VEGFR2 signaling and accelerates cutaneous wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Iroxanadine Sulfate for Atherosclerosis: A Methodological and Mechanistic Overview

Disclaimer: As of November 2025, there is a notable absence of publicly available preclinical or clinical research specifically investigating Iroxanadine sulfate for the treatment of atherosclerosis. The following guide is a comprehensive, albeit speculative, framework based on established methodologies and known signaling pathways in atherosclerosis research. It is designed to serve as a technical template for the potential investigation of a novel compound like this compound. The experimental data and pathways described are hypothetical and derived from analogous studies on other compounds.

Executive Summary

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, driven by lipid accumulation, endothelial dysfunction, and a maladaptive immune response. This technical guide outlines a potential preclinical research and development plan for this compound as a therapeutic candidate for atherosclerosis. The proposed investigation focuses on elucidating its mechanism of action, evaluating its efficacy in vitro and in vivo, and establishing a preliminary safety profile. The core of this proposed investigation centers on this compound's potential to modulate key pathological processes in atherosclerosis, including endothelial cell activation, inflammatory signaling, and lipid metabolism.

Proposed In Vitro Investigations: Mechanistic Insights

Endothelial Cell Function and Inflammation

A crucial initiating event in atherosclerosis is the dysfunction of endothelial cells, leading to increased permeability and the expression of adhesion molecules that recruit leukocytes. The following experiments are designed to assess the effect of this compound on these processes.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on Transwell inserts.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

-

Inflammatory Challenge: Cells are then stimulated with Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) for 6 hours to induce hyperpermeability.

-

Permeability Measurement: FITC-dextran is added to the upper chamber of the Transwell. The amount of FITC-dextran that passes through the endothelial monolayer into the lower chamber is quantified using a fluorescence plate reader.

-

Data Analysis: A decrease in FITC-dextran in the lower chamber in this compound-treated groups compared to the TNF-α only control would indicate a protective effect on endothelial barrier function.

-

Cell Culture: HUVECs are grown to confluence in 96-well plates.

-

Treatment and Stimulation: HUVECs are treated with this compound and stimulated with TNF-α as described above to induce the expression of adhesion molecules.

-

Monocyte Labeling: Human monocytic cells (e.g., THP-1) are labeled with a fluorescent dye (e.g., Calcein-AM).

-

Co-culture: Labeled monocytes are added to the HUVEC monolayer and incubated for 1 hour.

-

Quantification: Non-adherent monocytes are washed away, and the fluorescence of the remaining adherent cells is measured. A reduction in fluorescence indicates decreased monocyte adhesion.

Macrophage Polarization and Foam Cell Formation

The transformation of macrophages into lipid-laden foam cells is a hallmark of atherosclerotic plaque development. These experiments will determine if this compound can modulate this process.

-

Macrophage Generation: THP-1 monocytes are differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).

-

Cholesterol Loading: Differentiated macrophages are incubated with acetylated Low-Density Lipoprotein (acLDL) and a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) to induce foam cell formation.

-

Treatment: The cells are then treated with this compound in the presence of cholesterol acceptors like Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).

-

Quantification: The amount of fluorescent cholesterol transported from the cells to the media is measured to determine the rate of cholesterol efflux.

Proposed Signaling Pathway Analysis

The anti-inflammatory effects of many compounds in atherosclerosis are mediated through the inhibition of the NF-κB signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Proposed In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of a compound in a complex biological system.

Experimental Protocol: Murine Atherosclerosis Model

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerosis, will be used.

-

Diet: At 8 weeks of age, mice will be placed on a high-fat, high-cholesterol "Western" diet to accelerate plaque formation.

-

Treatment Groups: Mice will be randomized into groups receiving:

-

Vehicle control (e.g., saline or PBS)

-

This compound (e.g., 10 mg/kg/day via oral gavage)

-

Positive control (e.g., Atorvastatin)

-

-

Duration: The study will last for 12-16 weeks.

-

Endpoint Analysis:

-

Plaque Quantification: The aorta will be dissected, stained with Oil Red O, and the total plaque area will be quantified.

-

Histology: Aortic root sections will be stained with Hematoxylin and Eosin (H&E) for general morphology and with specific antibodies to assess macrophage infiltration (e.g., CD68) and smooth muscle cell content.

-

Plasma Lipid Profile: Blood will be collected to measure total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Data Presentation: Hypothetical Quantitative Outcomes

The following tables represent the anticipated format for presenting quantitative data from the proposed studies.

Table 1: Effect of this compound on Endothelial Inflammation

| Treatment Group | Endothelial Permeability (Fold Change vs. Control) | Monocyte Adhesion (Adherent Cells/Field) |

| Vehicle | 1.0 ± 0.1 | 150 ± 20 |

| TNF-α (10 ng/mL) | 3.5 ± 0.4 | 450 ± 35 |

| TNF-α + Iroxanadine (10 µM) | 2.1 ± 0.3 | 250 ± 30 |

| TNF-α + Iroxanadine (100 µM) | 1.5 ± 0.2 | 180 ± 25 |

| *p < 0.05, *p < 0.01 vs. TNF-α alone |

Table 2: In Vivo Efficacy of this compound in ApoE-/- Mice

| Treatment Group | Aortic Plaque Area (%) | Plasma Total Cholesterol (mg/dL) |

| Vehicle | 45 ± 5 | 1200 ± 150 |

| This compound (10 mg/kg) | 30 ± 4 | 950 ± 120 |

| Atorvastatin | 25 ± 3 | 700 ± 100 |

| *p < 0.05, *p < 0.01 vs. Vehicle |

Proposed Experimental Workflow

Caption: A streamlined workflow for the preclinical investigation of this compound.

Conclusion and Future Directions

This document outlines a rigorous and comprehensive preclinical strategy to investigate the potential of this compound as a novel therapeutic for atherosclerosis. The proposed experiments are designed to systematically evaluate its effects on key pathological mechanisms and to provide a solid foundation of evidence for its efficacy. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological properties, ultimately paving the way for potential clinical development. The lack of current data on this compound in this context highlights a research gap that this proposed framework aims to address.

The Chemical Nuances of Iroxanadine and Its Sulfate Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical relationship between the active pharmaceutical ingredient (API) Iroxanadine and its corresponding sulfate salt. Iroxanadine, a novel small molecule, has garnered interest for its potential as a cardioprotective agent, primarily through its action as a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Protein (HSP). The formation of a sulfate salt is a common strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance, such as solubility and stability, which can, in turn, improve its bioavailability and therapeutic efficacy.

Chemical Identity and Structure

Iroxanadine is a pyridine derivative with the systematic IUPAC name 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine. The molecule possesses a chiral center, and thus can exist as different stereoisomers. The sulfate salt is formed by the reaction of the basic Iroxanadine molecule with sulfuric acid. This acid-base reaction results in the protonation of one or more of the basic nitrogen atoms within the Iroxanadine structure, forming an ionic bond with the sulfate anion.

Table 1: Chemical and Physical Properties of Iroxanadine and Iroxanadine Sulfate

| Property | Iroxanadine (Free Base) | This compound |

| Molecular Formula | C₁₄H₂₀N₄O[1][2][3] | C₁₄H₂₀N₄O · H₂SO₄[4][5] |

| Molecular Weight | 260.34 g/mol | 358.41 g/mol |

| Physical Form | Data not available in search results | Data not available in search results |

| Aqueous Solubility | Data not available in search results | Data not available in search results |

| Melting Point | Data not available in search results | Data not available in search results |

| pKa | Data not available in search results | Data not available in search results |

Note: Despite extensive searches, specific experimental data for the aqueous solubility, melting point, and pKa for both Iroxanadine and its sulfate salt were not available in the public domain.

The Rationale for Salt Formation

The conversion of a free base to a salt form is a critical step in drug development. For a weakly basic compound like Iroxanadine, forming a salt with a strong acid like sulfuric acid can significantly alter its physicochemical properties.

Key Advantages of Sulfate Salt Formation:

-

Enhanced Solubility: Sulfate salts of basic drugs are generally more soluble in aqueous media compared to the free base. This is because the ionic nature of the salt allows for more favorable interactions with polar water molecules. Increased solubility is often a prerequisite for achieving adequate drug absorption in the gastrointestinal tract.

-

Improved Stability: The salt form can exhibit greater solid-state stability, being less susceptible to degradation from factors such as heat, light, and humidity. This can lead to a longer shelf-life for the drug product.

-

Consistent Crystalline Form: Salt formation often facilitates the production of a stable and consistent crystalline form (polymorph), which is crucial for reproducible manufacturing processes and consistent drug performance.

Below is a logical workflow illustrating the decision-making process and objectives behind the formation of a sulfate salt from the Iroxanadine free base.

Mechanism of Action: p38 MAPK and HSP Activation

Iroxanadine exerts its biological effects by acting as a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Proteins (HSPs). This mechanism is particularly relevant in endothelial cells, which play a crucial role in vascular health.

The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress, inflammation, and other external stimuli. In endothelial cells, the activation of p38 MAPK can influence processes such as cell migration, apoptosis, and the inflammatory response. One of the downstream targets of the p38 MAPK pathway is Heat Shock Protein 27 (HSP27). Phosphorylation of HSP27 by kinases in the p38 pathway can modulate its chaperone activity and its role in regulating actin cytoskeleton dynamics, thereby influencing cell survival and resistance to stress.

The diagram below illustrates the signaling pathway activated by Iroxanadine.

Experimental Protocols

While a specific, detailed synthesis protocol for Iroxanadine and its sulfate salt is not publicly available, this section outlines a general methodology for the formation of a sulfate salt and a key experiment to characterize the mechanism of action of Iroxanadine.

General Protocol for Sulfate Salt Formation

This protocol describes a general laboratory-scale procedure for the preparation of a sulfate salt from a basic API.

-

Dissolution of the Free Base: Dissolve a known molar quantity of Iroxanadine free base in a suitable organic solvent in which both the free base and the resulting salt have some solubility. Common solvents include alcohols (e.g., ethanol, isopropanol) or ketones (e.g., acetone).

-

Preparation of Sulfuric Acid Solution: Prepare a solution of sulfuric acid in the same or a miscible solvent. Typically, a 1:1 molar ratio of the basic API to sulfuric acid is used, although this may be varied.

-

Addition of Sulfuric Acid: Slowly add the sulfuric acid solution to the stirred solution of the Iroxanadine free base at a controlled temperature. The addition is often done dropwise to manage any exotherm and to promote controlled crystallization.

-

Crystallization/Precipitation: The this compound salt may precipitate or crystallize out of the solution upon addition of the acid, or it may require cooling, seeding, or the addition of an anti-solvent to induce crystallization.

-

Isolation and Washing: The solid salt is isolated by filtration (e.g., using a Büchner funnel). The collected solid is then washed with a small amount of the cold solvent or an anti-solvent to remove any unreacted starting materials or impurities.

-

Drying: The purified salt is dried under vacuum at a suitable temperature to remove residual solvent.

The workflow for this general experimental procedure is visualized below.

In Vitro p38 MAPK Phosphorylation Assay (Western Blot)

This protocol describes a common method to determine if a compound activates the p38 MAPK pathway by measuring the phosphorylation status of the p38 protein.

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound (or the free base) for a predetermined time course (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., anisomycin).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for the subsequent steps.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)).

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total p38 MAPK.

-

-

Detection:

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities for phospho-p38 and total p38. An increase in the ratio of phospho-p38 to total p38 in the Iroxanadine-treated samples compared to the vehicle control indicates activation of the p38 MAPK pathway.

-

Conclusion

References

- 1. HSP27 phosphorylation-mediated resistance against actin fragmentation and cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iroxanadine | C14H20N4O | CID 6421776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphoproteomic analysis of thrombin- and p38 MAPK-regulated signaling networks in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

Methodological & Application

Protocol for the Preparation of Iroxanadine Sulfate for In Vitro Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution of Iroxanadine sulfate for use in in vitro assays, along with methodologies for relevant cell-based experiments to assess its activity as a p38 MAPK and Heat Shock Protein (HSP) activator.

Introduction

This compound is a vasculoprotective agent that functions as a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Proteins (HSPs).[1] Its ability to modulate these pathways makes it a compound of interest for research in areas such as atherosclerosis and other vascular diseases. This protocol outlines the necessary steps to prepare this compound solutions for cell culture experiments and provides examples of assays to investigate its biological activity.

Materials and Equipment

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

Equipment:

-

Laminar flow hood (biological safety cabinet)

-

Vortex mixer

-

Calibrated pipettes

-

37°C incubator with 5% CO₂

-

Centrifuge

-

Water bath

Preparation of this compound Stock Solution

The following table summarizes the key parameters for the preparation of an this compound stock solution.

| Parameter | Recommendation |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Concentration | 10 mM |

| Storage | -20°C for short-term, -80°C for long-term |

| Handling | Prepare in a sterile environment (laminar flow hood) |

Protocol:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in cell culture grade DMSO.

-

For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.58 mg of this compound (Molecular Weight: 358.42 g/mol ) in 1 ml of DMSO.

-

-

Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term use (up to a few weeks) or at -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final desired concentration in a complete cell culture medium. A typical final concentration for in vitro experiments is in the range of 0.1-1 µM.[1]

Protocol:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in a complete cell culture medium.

-

Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of the complete cell culture medium to achieve the desired final concentration (e.g., 0.1 µM, 0.5 µM, 1 µM).

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control (medium with the same concentration of DMSO) is included in all experiments.

-

-

Mixing: Gently mix the final working solution before adding it to the cells.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Seed the cells of interest (e.g., endothelial cells, smooth muscle cells) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a suitable density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: The following day, replace the old medium with a fresh complete medium containing the desired concentrations of this compound or the vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired period, depending on the specific assay (e.g., 30 minutes for signaling pathway activation, 24 hours for gene expression studies).

Western Blot for p38 MAPK Activation

This protocol is to assess the activation of p38 MAPK by measuring its phosphorylation.

Workflow Diagram:

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the p-p38 signal to the total p38 signal.

Assay for Heat Shock Protein (HSP) Induction

This protocol is to measure the upregulation of HSPs (e.g., HSP70, HSP27) in response to this compound treatment.

Protocol:

The experimental workflow for assessing HSP induction is similar to the Western Blot protocol for p38 MAPK activation. The primary antibodies used would be specific for the HSPs of interest (e.g., anti-HSP70, anti-HSP27) and a loading control (e.g., anti-GAPDH, anti-β-actin).

Signaling Pathway

This compound activates the p38 MAPK signaling pathway, which in turn can lead to the activation of downstream transcription factors and the induction of HSP gene expression.

Conclusion

This application note provides a comprehensive protocol for the preparation and use of this compound in in vitro cellular assays. By following these guidelines, researchers can effectively prepare the compound and investigate its biological effects on the p38 MAPK and HSP signaling pathways. Adherence to sterile techniques and proper experimental controls are crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols: Indoxyl Sulfate in Animal Models of Vascular Disease

Introduction

These application notes provide a comprehensive overview of the use of Indoxyl Sulfate (IS) in animal models to study vascular disease. It is presumed that the query regarding "Iroxanadine sulfate" was a typographical error, as there is a significant body of research on Indoxyl Sulfate, a uremic toxin implicated in the pathogenesis of vascular inflammation and atherosclerosis, particularly in the context of chronic kidney disease (CKD). IS has been shown to induce endothelial dysfunction, oxidative stress, and inflammation, contributing to the progression of cardiovascular disease.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for vascular disorders.

Mechanism of Action of Indoxyl Sulfate in Vascular Disease

Indoxyl sulfate exerts its pathological effects on the vasculature through several interconnected mechanisms:

-

Aryl Hydrocarbon Receptor (AhR) Activation: IS is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor.[1] Upon binding, the IS-AhR complex translocates to the nucleus and promotes the transcription of pro-inflammatory genes, such as E-selectin, leading to enhanced leukocyte-endothelial interactions and vascular inflammation.

-

Induction of Oxidative Stress: IS stimulates the production of reactive oxygen species (ROS) in vascular cells, leading to oxidative stress. This oxidative stress can impair endothelial function, promote inflammation, and contribute to the formation of atherosclerotic plaques.

-

Pro-inflammatory Signaling: IS activates several pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), further amplifying the inflammatory response within the vascular wall.

-

Endothelial Dysfunction: By promoting oxidative stress and inflammation, IS leads to endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, increased expression of adhesion molecules, and impaired vasodilation.

Quantitative Data from Animal Studies

The following tables summarize key quantitative data from studies investigating the effects of Indoxyl Sulfate in animal models of vascular disease.

Table 1: Effects of Indoxyl Sulfate on Leukocyte-Endothelial Interactions in Mice

| Parameter | Control Group | Indoxyl Sulfate (IS) Group | IS + TNF-α Group | eAhR KO + IS + TNF-α Group | Reference |

| Leukocyte Rolling (cells/min) | 25.3 ± 3.1 | 28.1 ± 4.5 | 85.6 ± 7.3 | 35.2 ± 5.1# | |

| Leukocyte Adhesion (cells/100 µm) | 2.1 ± 0.5 | 2.5 ± 0.6 | 15.8 ± 1.9 | 4.1 ± 0.8# |

*p < 0.05 vs. Control and IS groups. #p < 0.05 vs. IS + TNF-α group. eAhR KO: endothelial Aryl hydrocarbon Receptor Knockout.

Table 2: Effect of Chrysin on Indoxyl Sulfate-Induced Renal Damage in a Mouse Model of Chronic Kidney Disease

| Parameter | Sham | CKD + Vehicle | CKD + Chrysin (10 mg/kg) | Reference |

| Serum Creatinine (mg/dL) | 0.15 ± 0.02 | 0.42 ± 0.05 | 0.25 ± 0.03# | |

| Blood Urea Nitrogen (mg/dL) | 25.3 ± 2.1 | 68.7 ± 5.4 | 45.1 ± 4.2# | |

| Glomerulosclerosis Score | 0.1 ± 0.05 | 2.8 ± 0.3* | 1.2 ± 0.2# |

*p < 0.05 vs. Sham group. #p < 0.05 vs. CKD + Vehicle group.

Experimental Protocols

Induction of Vascular Inflammation in Mice using Indoxyl Sulfate

This protocol describes the in vivo administration of Indoxyl Sulfate to study leukocyte-endothelial interactions in a mouse model.

Materials:

-

8-10 week old male C57BL/6J mice

-

Indoxyl Sulfate (Sigma-Aldrich)

-

Tumor Necrosis Factor-alpha (TNF-α) (R&D Systems)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Animal handling and surgical equipment

-

Intravital microscope

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment.

-

Indoxyl Sulfate Administration: Dissolve Indoxyl Sulfate in drinking water at a concentration of 200 mg/L. Provide this water ad libitum to the experimental group for 2 weeks. The control group receives regular drinking water.

-

Induction of Inflammation: On the day of the experiment, intraperitoneally inject a subgroup of the control and IS-treated mice with TNF-α (0.5 µ g/mouse ) to induce an inflammatory response. A control group for both water and IS-treated mice will receive a PBS injection.

-

Surgical Preparation for Intravital Microscopy: Two hours after TNF-α injection, anesthetize the mice. Surgically expose the femoral artery for visualization.

-

Intravital Microscopy: Position the mouse on the microscope stage. Observe and record leukocyte rolling and adhesion within the femoral artery for 10-15 minutes.

-

Data Analysis: Quantify the number of rolling leukocytes (cells passing a defined line per minute) and adherent leukocytes (cells that remain stationary for at least 30 seconds within a 100 µm vessel segment).

Assessment of Endothelial Dysfunction in Isolated Arteries

This protocol outlines the ex vivo assessment of vascular reactivity in response to Indoxyl Sulfate.

Materials:

-

Aortas or mesenteric arteries from rats or mice

-

Indoxyl Sulfate

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Sodium Nitroprusside (SNP)

-

Krebs-Henseleit solution

-

Wire myograph system

Procedure:

-

Vessel Isolation and Preparation: Euthanize the animal and carefully dissect the thoracic aorta or mesenteric artery in cold Krebs-Henseleit solution. Clean the vessel of surrounding connective tissue and cut it into 2-3 mm rings.

-

Mounting in Myograph: Mount the arterial rings on the wire myograph jaws in a chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration and Viability Check: Allow the vessels to equilibrate for 60 minutes. Then, contract the vessels with a high potassium solution to check for viability.

-

Indoxyl Sulfate Incubation: Incubate the arterial rings with a physiologically relevant concentration of Indoxyl Sulfate (e.g., 250 µM) for a specified period (e.g., 24 hours). A control group should be incubated with the vehicle.

-

Assessment of Endothelium-Dependent Vasodilation: Pre-constrict the arterial rings with phenylephrine to about 80% of the maximal contraction. Once a stable plateau is reached, add cumulative concentrations of acetylcholine to assess endothelium-dependent vasodilation.

-

Assessment of Endothelium-Independent Vasodilation: After washing out the acetylcholine, pre-constrict the vessels again with phenylephrine and add cumulative concentrations of sodium nitroprusside to assess endothelium-independent vasodilation.

-

Data Analysis: Construct concentration-response curves for acetylcholine and sodium nitroprusside. A rightward shift or a decrease in the maximal relaxation in the Indoxyl Sulfate-treated group compared to the control group indicates endothelial dysfunction.

Visualizations

Signaling Pathway of Indoxyl Sulfate-Induced Vascular Inflammation

References